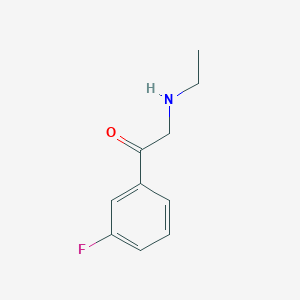
2-(2,2-Diphenylethenyl)-3-phenyl-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Diphenylethenyl)-3-phenyl-1H-indene is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a complex arrangement of phenyl groups and indene, making it a subject of interest in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenylethenyl)-3-phenyl-1H-indene typically involves the reaction of 2-bromoanthracene with diphenylethene under specific conditions. The process includes:
Reactants: 2-bromoanthracene and diphenylethene.
Solvent: Anhydrous tetrahydrofuran (THF).
Catalyst: n-Butyllithium (n-BuLi).
Temperature: The reaction is carried out at -78°C to ensure the stability of intermediates.
Procedure: The mixture is stirred under an inert atmosphere, usually argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(2,2-Diphenylethenyl)-3-phenyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Br2 in carbon tetrachloride (CCl4) or HNO3 in sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced hydrocarbons.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
2-(2,2-Diphenylethenyl)-3-phenyl-1H-indene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2-(2,2-Diphenylethenyl)-3-phenyl-1H-indene involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymatic activity.
Interact with Receptors: Modulate receptor-mediated signaling pathways.
Affect Cellular Processes: Influence cell proliferation, apoptosis, and differentiation.
類似化合物との比較
Similar Compounds
2-(2,2-Diphenylethenyl)anthracene: Known for its electrical charge transport properties and aggregated induced emission (AIE) behavior.
2-(2,2-Diphenylethenyl)naphthalene: Exhibits similar structural features but with different electronic properties.
Uniqueness
2-(2,2-Diphenylethenyl)-3-phenyl-1H-indene is unique due to its specific arrangement of phenyl groups and indene, which imparts distinct chemical and physical properties
特性
CAS番号 |
919789-17-6 |
|---|---|
分子式 |
C29H22 |
分子量 |
370.5 g/mol |
IUPAC名 |
2-(2,2-diphenylethenyl)-3-phenyl-1H-indene |
InChI |
InChI=1S/C29H22/c1-4-12-22(13-5-1)28(23-14-6-2-7-15-23)21-26-20-25-18-10-11-19-27(25)29(26)24-16-8-3-9-17-24/h1-19,21H,20H2 |
InChIキー |
CVZPMUZGFPQOSB-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C(=C1C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12615974.png)
![2-({[2-(2,4-Dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B12615981.png)
![(3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine](/img/structure/B12615982.png)

![(2R)-1,1,1-Trichloro-3-[(R)-4-methylbenzene-1-sulfinyl]propan-2-ol](/img/structure/B12615990.png)

![2,7-Bis{4-[2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl]phenyl}-1,3-benzothiazole](/img/structure/B12616003.png)
![4-[3-Methyl-5-(propan-2-yl)-1H-1,2,4-triazol-1-yl]piperidine](/img/structure/B12616009.png)




